

Mitigating solvent loss during vapor degreasing with HFC-43-10mee

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Compound of Interest

Compound Name: 2H,3H-Decafluoropentane

Cat. No.: B142709

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Technical Support Center: HFC-43-10mee Vapor Degreasing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating solvent loss during vapor degreasing with HFC-43-10mee.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the vapor degreasing process with HFC-43-10mee.

Issue 1: Excessive Solvent Consumption

Symptoms:

- Frequent need to add makeup solvent.
- Noticeable solvent odor in the work area.
- Visible vapor escaping from the degreaser.

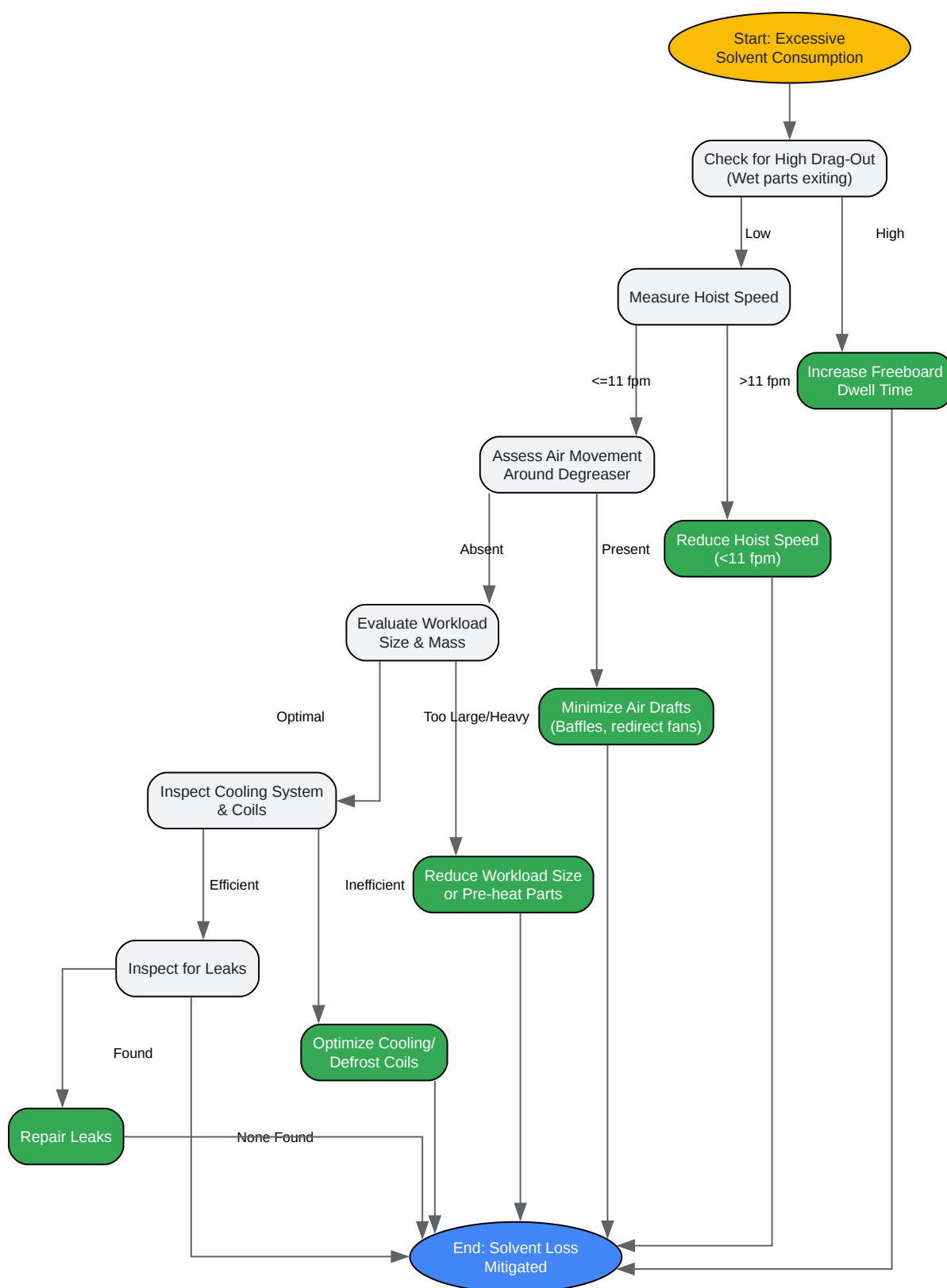
Possible Causes & Solutions:

Cause	Solution
High Drag-Out Losses	Parts are removed from the vapor zone too quickly, carrying out excess solvent. Increase the dwell time in the freeboard zone to allow condensed solvent to drain back into the degreaser. [1] An automated hoist can help standardize dwell times.
Rapid Part Movement	Moving the workload in and out of the degreaser too quickly can create a "piston effect," pushing vapor out of the unit. [2] [3] Reduce the speed of the hoist to a maximum of 11 feet per minute. [1]
Air Drafts	Air currents from fans, HVAC systems, or open doors can disrupt the vapor blanket and increase solvent loss. [2] [3] Minimize air movement around the degreaser by redirecting fans or installing baffles. Reducing room air speed from 100 fpm to 50 fpm can decrease solvent losses by 20%. [1]
Improper Workload Size	A workload with a large cross-sectional area can displace a significant amount of vapor. The workload area should not exceed 75% of the horizontal cross-sectional area of the sump. [3]
Work Shock	A very heavy or large thermal mass workload can cause the vapor blanket to collapse. Pre-heating the parts or introducing them into the vapor zone more slowly can mitigate this. [3]
Inefficient Cooling	Inadequate cooling of the condenser coils will result in a poorly defined vapor blanket. Ensure the cooling system is functioning correctly and the coils are free of ice buildup. [3] Secondary cooling coils can reduce idling losses significantly. [1] [2]

Leaks

Check for leaks around welds, canister bolts, pumps, and lines.[\[4\]](#)

Troubleshooting Workflow for Excessive Solvent Consumption



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Troubleshooting workflow for high solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solvent loss in vapor degreasing?

A: The most significant source of solvent loss is typically "drag-out," which is the solvent that is carried out of the degreaser on the parts and fixtures.^[1] This can be minimized by allowing adequate time for the parts to dwell in the vapor zone and the freeboard area before removal, ensuring that condensed solvent has time to drain back into the sump.^[1]

Q2: How does the design of the vapor degreaser affect solvent loss?

A: Modern equipment design plays a crucial role in minimizing solvent loss.^[2] Key features include:

- **High Freeboard Ratio:** The freeboard is the distance from the top of the vapor zone to the top of the degreaser. A higher freeboard ratio (100% or more) helps to contain the solvent vapors. A degreaser with a 100% freeboard will have about 15% less solvent emissions when idle than one with a 75% freeboard.^[2]
- **Secondary Cooling Coils:** A set of sub-zero cooling coils located above the primary condensing coils creates a cold air blanket that suppresses solvent vapors.^[2] Adding secondary coils can reduce idling losses by as much as 70% for low-boiling solvents.^[1]
- **Sliding Covers:** Automated or manual sliding covers can be closed during the cleaning cycle to reduce vapor loss from drafts.^[2]

Q3: Can the use of a spray wand increase solvent loss?

A: Yes, improper use of a spray wand can disrupt the vapor blanket and lead to increased solvent loss.^[5] To minimize this, the spray should be operated below the level of the vapor blanket.^[1] Using short bursts of spray is also recommended.^[6]

Q4: What is a co-solvent or bi-solvent process, and how can it help with HFC-43-10mee?

A: HFC-43-10mee is a relatively weak solvent.^[7] For heavy oils, greases, or fluxes, a co-solvent or bi-solvent process can be more effective.^[7]

- Co-solvent process: A solvating agent is mixed with HFC-43-10mee in the boil sump to increase its cleaning power. The parts are then rinsed in a separate sump containing pure, distilled HFC-43-10mee.[7]
- Bi-solvent process: Parts are first pre-cleaned in a separate tank with a stronger, targeted solvent. They are then transferred to the vapor degreaser for a final rinse and drying with HFC-43-10mee.[7]

Q5: What are the key physical properties of HFC-43-10mee relevant to vapor degreasing?

Property	Value
Boiling Point	55 °C[8]
Vapor Pressure	225.72 mm Hg @ 25 °C[8]
Density	1.58 kg/L [8]
Global Warming Potential (100-year)	~1650[9]
Ozone Depletion Potential	0

Experimental Protocols

Protocol 1: Quantifying Solvent Loss Due to Drag-Out

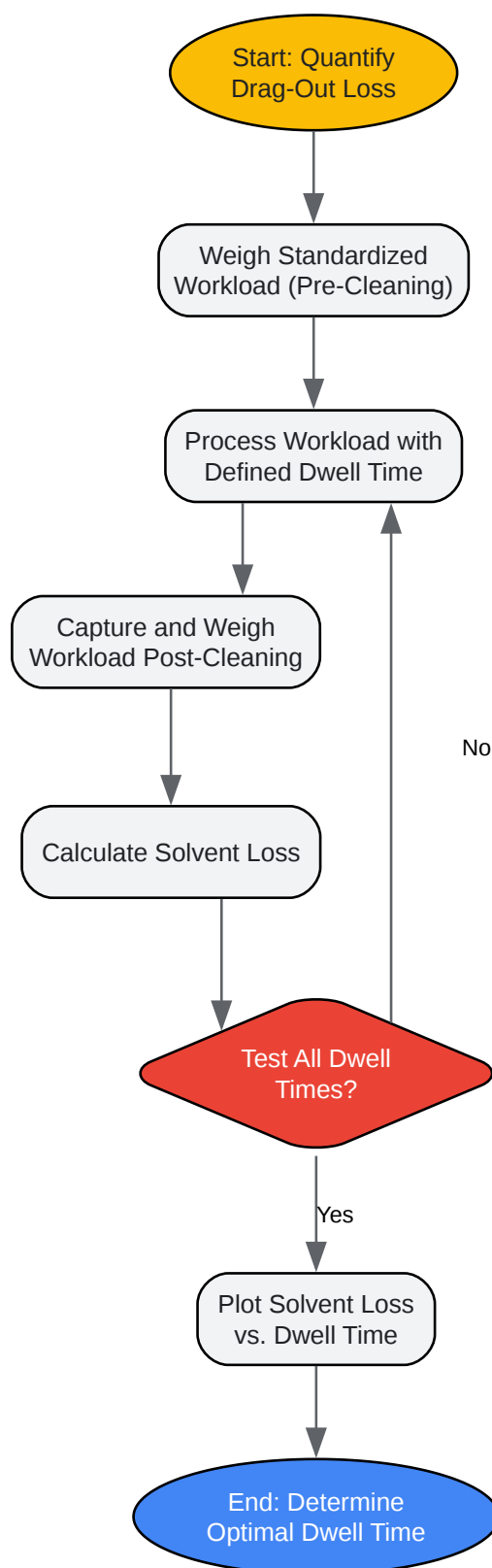
Objective: To measure the amount of HFC-43-10mee lost due to drag-out under different freeboard dwell times.

Methodology:

- Establish a Baseline:
 - Ensure the vapor degreaser is at a stable operating temperature with a well-defined vapor blanket.
 - Weigh a standardized workload (e.g., a basket of stainless steel parts) before cleaning.

- Process the workload through a standard cleaning cycle with a minimal (e.g., 15-second) dwell time in the freeboard zone.
- Immediately after removing the workload from the degreaser, place it in a sealed, pre-weighed container to capture evaporating solvent.
- Weigh the container with the workload to determine the initial amount of dragged-out solvent.
- Vary Dwell Time:
 - Repeat the process with increasing freeboard dwell times (e.g., 30, 60, 90, and 120 seconds).
 - For each dwell time, record the weight of the dragged-out solvent.
- Data Analysis:
 - Calculate the mass of solvent lost for each dwell time.
 - Plot solvent loss (in grams) versus dwell time (in seconds).
 - Determine the optimal dwell time that minimizes solvent loss without significantly impacting throughput.

Experimental Workflow for Drag-Out Analysis



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Workflow for quantifying drag-out solvent loss.

Quantitative Data on Solvent Loss Mitigation

The following table summarizes the potential reduction in solvent emissions that can be achieved by implementing various mitigation strategies.

Mitigation Strategy	Estimated % Reduction in Solvent Loss	Reference
Operational Modifications		
Withdraw moist parts instead of dripping parts	60%	[6]
Hold parts in freeboard zone until dry	40%	[1]
Reduce hoist speed from 20 fpm to 10 fpm	30%	[1]
Equipment Modifications		
Increase freeboard from 75% to 100% (idle)	15%	[2]
Add secondary cooling coils (0°F)	15% (idling loss)	[1]
Superheat vapor	90%	[6]
Keep degreaser covered when idle	15%	[6]
Spray Modifications		
Eliminate solvent sprays	30-50%	[6]
Keep spray nozzle below cooling coils	30%	[1]
Use short spray bursts (<10 seconds)	15%	[6]

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